molecular formula C22H23FN2O3 B2441519 2-cyano-N-(4-fluorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide CAS No. 380423-72-3

2-cyano-N-(4-fluorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide

Cat. No.: B2441519
CAS No.: 380423-72-3
M. Wt: 382.435
InChI Key: SJSMTVBWBARTGU-UHFFFAOYSA-N
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Description

2-cyano-N-(4-fluorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide is a synthetic organic compound characterized by its unique structural features. This compound contains a cyano group, a fluorophenyl group, and a methoxy-pentoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-fluorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the starting materials: The synthesis begins with the preparation of 4-fluoroaniline and 3-methoxy-4-pentoxybenzaldehyde.

    Condensation reaction: The 4-fluoroaniline is reacted with the benzaldehyde derivative in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.

    Addition of cyano group: The Schiff base is then treated with a cyanoacetate derivative under basic conditions to introduce the cyano group, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-fluorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-cyano-N-(4-fluorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and fluorophenyl group may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-N-(4-chlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
  • (E)-2-cyano-N-(4-bromophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
  • (E)-2-cyano-N-(4-methylphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide

Uniqueness

2-cyano-N-(4-fluorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3/c1-3-4-5-12-28-20-11-6-16(14-21(20)27-2)13-17(15-24)22(26)25-19-9-7-18(23)8-10-19/h6-11,13-14H,3-5,12H2,1-2H3,(H,25,26)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSMTVBWBARTGU-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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